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molecular formula C9H8O3 B1275340 2-(2-Formylphenyl)acetic acid CAS No. 1723-55-3

2-(2-Formylphenyl)acetic acid

Cat. No. B1275340
M. Wt: 164.16 g/mol
InChI Key: QNLSLYKWBHYEHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07001901B2

Procedure details

To a solution of o-formylphenylacetic acid (10 g, 61 mmol) (Bleasdale et al., J. Chem. Soc. Perkin Trans. I 1991, 1683) in 60 mL of EtOH was added N-methylhydrazine (4.2 g, 91 mmol) and refluxed for 1 h. The reaction mixture cooled, solvent removed and transferred the crude reaction mixture to a vaccum sublimation apparatus. The imine was heated at 140° C. under high vaccum for 1 h and collected the cyclized product by extracting with hot 20% ethyl acetate in hexane (Nagarajan et al., J. Med. Chem., 1972, 15(10), 1091). The product was crystallized from 20% ethyl acetate in hexane. 4,5-dihydro-3-methyl-3H-2,3-benzodiazepin-4-one was obtained in 50% yield.
Quantity
10 g
Type
reactant
Reaction Step One
Name
N-methylhydrazine
Quantity
4.2 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
imine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH2:9][C:10]([OH:12])=O)=O.[CH3:13][NH:14][NH2:15]>CCO>[CH3:13][N:14]1[C:10](=[O:12])[CH2:9][C:4]2[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=2[CH:1]=[N:15]1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(=O)C1=C(C=CC=C1)CC(=O)O
Name
N-methylhydrazine
Quantity
4.2 g
Type
reactant
Smiles
CNN
Name
Quantity
60 mL
Type
solvent
Smiles
CCO
Step Two
Name
imine
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture cooled
CUSTOM
Type
CUSTOM
Details
solvent removed
CUSTOM
Type
CUSTOM
Details
reaction mixture to a vaccum sublimation apparatus
CUSTOM
Type
CUSTOM
Details
collected the cyclized product
EXTRACTION
Type
EXTRACTION
Details
by extracting with hot 20% ethyl acetate in hexane (Nagarajan et al., J. Med. Chem., 1972, 15(10), 1091)
CUSTOM
Type
CUSTOM
Details
The product was crystallized from 20% ethyl acetate in hexane

Outcomes

Product
Name
Type
product
Smiles
CN1N=CC2=C(CC1=O)C=CC=C2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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